molecular formula C22H20N2O2 B11174012 3-benzamido-N-(2,3-dimethylphenyl)benzamide

3-benzamido-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B11174012
M. Wt: 344.4 g/mol
InChI Key: LDWFBRVYUYHMAA-UHFFFAOYSA-N
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Description

3-benzamido-N-(2,3-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of two benzamide groups attached to a central phenyl ring, which is further substituted with two methyl groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2,3-dimethylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Group: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.

    Substitution Reaction: The benzamide is then subjected to a substitution reaction with 2,3-dimethylphenylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

3-benzamido-N-(2,3-dimethylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(2,3-dimethylphenyl)benzamide is unique due to its specific substitution pattern and the presence of two benzamide groups. This structural configuration imparts distinct physicochemical properties and biological activities compared to other similar compounds. The presence of the 2,3-dimethylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-benzamido-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C22H20N2O2/c1-15-8-6-13-20(16(15)2)24-22(26)18-11-7-12-19(14-18)23-21(25)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

LDWFBRVYUYHMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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